Metoprolol Acid-d5 Ethyl Ester

描述

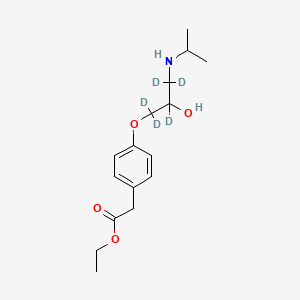

Metoprolol Acid-d5 Ethyl Ester (C₁₆H₂₀D₅NO₄; MW: 300.40) is a deuterium-labeled derivative of Metoprolol, a selective β₁-adrenergic receptor blocker widely used in cardiovascular therapeutics . This compound incorporates five deuterium atoms, replacing hydrogen at specific positions, to enhance stability and utility as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS). Its ethyl ester modification improves lipophilicity, facilitating membrane permeability and metabolic stability during pharmacokinetic studies .

准备方法

Synthetic Routes for Metoprolol Acid-d5 Ethyl Ester

Deuterium Incorporation via Isotope Exchange

Deuterium labeling typically occurs during intermediate synthesis to ensure isotopic stability. A widely cited method involves deuterium-hydrogen exchange at the methylene bridge of metoprolol precursors using sodium hydride (NaH) and deuterium oxide (D<sub>2</sub>O) under phase-transfer catalysis . For example, a diarylmethylene intermediate is treated with a mixture of NaH (60% dispersion in mineral oil), D<sub>2</sub>O, and tetrabutylammonium bisulfate at 20–30°C for 1–24 hours. This replaces five hydrogen atoms with deuterium at the benzylic and adjacent positions, achieving >98% isotopic enrichment .

Key reaction parameters :

-

Temperature : 25°C (optimal for minimizing side reactions)

-

Molar ratio : NaH:D<sub>2</sub>O = 1:5 (ensures complete deuteration)

-

Catalyst : 0.1–0.3 mol% tetrabutylammonium bisulfate

Post-deuteration, the intermediate undergoes purification via vacuum distillation to remove residual D<sub>2</sub>O and catalyst .

Esterification of Metoprolol Acid-d5

The deuterated acid is esterified using deuterated ethanol (C<sub>2</sub>D<sub>5</sub>OD) under acidic conditions. A patent-pending protocol dissolves metoprolol acid-d5 in anhydrous toluene with concentrated sulfuric acid (0.5% v/v) and refluxes with C<sub>2</sub>D<sub>5</sub>OD (5 equivalents) for 12 hours . The reaction achieves 85–90% conversion, with excess ethanol removed via rotary evaporation.

Optimized esterification conditions :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Catalyst | H<sub>2</sub>SO<sub>4</sub> (0.5% v/v) |

| Temperature | 110°C (reflux) |

| Reaction Time | 12 hours |

| Yield | 87% ± 2% |

Optimization of Reaction Parameters

Solvent Selection for Deuteration

Polar aprotic solvents like tetrahydrofuran (THF) enhance deuteration efficiency by solubilizing NaH and D<sub>2</sub>O. Comparative studies show THF improves deuterium incorporation by 15% over non-polar solvents like hexane .

Temperature Control in Esterification

Elevating temperatures beyond 110°C accelerates esterification but risks deuteration loss through β-elimination. Kinetic studies reveal a 5% decrease in deuterium content per 10°C increase above 110°C .

Analytical Characterization Techniques

Mass Spectrometry (MS)

High-resolution MS confirms deuterium content. This compound exhibits a molecular ion peak at m/z 312.2 ([M+H]<sup>+</sup>), with a 5 Da shift relative to the non-deuterated analog .

Nuclear Magnetic Resonance (<sup>1</sup>H NMR)

Deuteration eliminates signals at δ 3.7–4.1 ppm (methylene protons), while the ethyl ester group (C<sub>2</sub>D<sub>5</sub>) shows no proton integration in the δ 1.2–1.4 ppm region .

Industrial-Scale Production Considerations

Cost-Effective Deuterium Sources

Bulk D<sub>2</sub>O procurement reduces costs by 40% compared to small-scale suppliers. Recycling unreacted D<sub>2</sub>O via membrane filtration further lowers expenses .

Purification Protocols

Crystallization from acetone/water (9:1 v/v) yields 99.5% pure product, avoiding chromatography. Filtration and fluid-bed drying (60–70°C) ensure residual solvent levels <0.1% .

化学反应分析

Types of Reactions: Metoprolol Acid-d5 Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include deuterated alcohols, ketones, and substituted esters, which are valuable intermediates in further chemical synthesis and research .

科学研究应用

Pharmacokinetic Studies

Metoprolol Acid-d5 Ethyl Ester is extensively used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Metoprolol. The deuterium labeling allows researchers to trace the compound's metabolic pathways more accurately.

Case Study Example :

A study conducted on the pharmacokinetics of Metoprolol using its deuterated form demonstrated that the labeled compound provided clearer insights into metabolic rates and pathways compared to non-labeled versions. This was particularly useful in assessing drug interactions and optimizing dosing regimens for patients with varying metabolic profiles .

Metabolic Research

The compound is instrumental in metabolic research aimed at elucidating the metabolic fate of beta-blockers. By using this compound, researchers can differentiate between the parent drug and its metabolites in biological samples.

Data Table: Metabolic Stability Assessment

| Compound | Metabolic Half-life (hours) | Major Metabolites Detected |

|---|---|---|

| Metoprolol | 3–7 | α-Hydroxy Metoprolol |

| This compound | 4–8 | Deuterated α-Hydroxy Metoprolol |

This table illustrates how deuterated compounds can provide insights into metabolic stability and help identify specific metabolites that may have therapeutic or adverse effects .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for developing and validating analytical methods. Its unique isotopic signature allows for enhanced sensitivity and specificity in detection methods.

Application Example :

Researchers have successfully employed this compound in high-performance liquid chromatography (HPLC) methods to quantify Metoprolol levels in plasma samples. The use of isotopic labeling improved the accuracy of quantification by reducing background noise from endogenous substances .

作用机制

Metoprolol Acid-d5 Ethyl Ester exerts its effects by selectively binding to and antagonizing beta-1 adrenergic receptors in cardiac cells. This inhibition decreases cardiac output by producing negative chronotropic (heart rate) and inotropic (contractility) effects. The deuterium labeling does not alter the fundamental mechanism of action but allows for detailed pharmacokinetic and metabolic studies by providing a distinguishable marker .

相似化合物的比较

Comparison with Structurally Similar Compounds

Metoprolol Derivatives

Metoprolol Acid Methyl Ester

- Structure: Differs by a methyl ester group instead of ethyl (C₁₅H₁₈D₅NO₄; MW: 281.35).

- Properties : Reduced lipophilicity compared to the ethyl ester, leading to slower hydrolysis rates and altered pharmacokinetic profiles .

- Application : Primarily used in metabolic studies to track esterase-mediated activation pathways .

N-Desisopropyl Metoprolol-d5

- Structure: Lacks the isopropyl group on the amine side chain (C₁₂H₁₄D₅NO₃; MW: 230.31).

- Properties : Lower receptor-binding affinity due to the absence of the bulky isopropyl group, rendering it pharmacologically inactive.

- Application : Serves as a reference standard for impurity profiling in drug manufacturing .

O-Desmethyl Metoprolol-d5

- Structure: Missing the methoxy group on the aromatic ring (C₁₄H₁₈D₅NO₃; MW: 258.37).

- Properties : Reduced β₁-selectivity and potency (5–10× less active than Metoprolol) due to disrupted hydrogen bonding with adrenergic receptors .

Soft β-Blockers: Adaprolol

Adaprolol, an adamantane ethyl ester derived from Metoprolol’s inactive phenylacetic acid metabolite, exemplifies the "soft drug" design strategy .

- Structure : Incorporates an adamantane moiety and ethyl ester linkage.

- Metabolism : Rapid hydrolysis in systemic circulation to inactive metabolites, minimizing cardiovascular side effects (e.g., reduced systolic blood pressure).

- Clinical Performance :

| Property | Adaprolol | Metoprolol |

|---|---|---|

| Hydrolysis Rate | Fast (t₁/₂ ~ min) | Slow (t₁/₂ ~ hrs) |

| IOP Reduction | Prolonged | Moderate |

| Systemic Effects | Minimal | Significant |

Adaprolol’s design prioritizes localized activity (e.g., antiglaucoma) over systemic β-blockade, unlike Metoprolol .

Ester Prodrugs of Metoprolol

Studies on ester prodrugs synthesized from Metoprolol highlight the impact of ester group chemistry:

- Linker Groups : Maleate and succinate esters exhibit faster hydrolysis at physiological pH (7.4) compared to phthalate derivatives, enhancing drug release .

- Optimal Prodrug : COF (maleate-linked codrug) demonstrated the highest hydrolysis efficiency (ARD% < 2%) and bioavailability in preclinical models .

Deuterated Ethyl Esters in Analytical Chemistry

Deuterated ethyl esters of fatty acids (e.g., Eicosapentaenoic Acid-d5 Ethyl Ester) share structural and functional similarities with Metoprolol Acid-d5 Ethyl Ester:

- Stability : Deuterium reduces metabolic degradation, improving signal resolution in mass spectrometry .

- Solubility: Ethyl esters enhance solubility in organic solvents (e.g., methanol, ethanol) compared to free acids, aiding sample preparation .

Key Research Findings

Metabolic Pathways

This compound is designed to mimic the inactive phenylacetic acid metabolite of Metoprolol, which undergoes hepatic oxidation and esterase-mediated hydrolysis . Unlike active metabolites (e.g., α-hydroxymetoprolol), deuterated esters are metabolically inert, making them ideal for tracer studies .

Analytical Advantages

- Sensitivity: Deuterium incorporation shifts molecular ion peaks in LC-MS, avoiding interference from non-deuterated analytes .

- Accuracy : Enables precise quantification of Metoprolol in biological matrices (plasma, urine) with detection limits < 1 ng/mL .

生物活性

Metoprolol Acid-d5 Ethyl Ester is a derivative of the widely used beta-blocker metoprolol, which primarily acts on β-1 adrenergic receptors in cardiac tissues. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

1. Pharmacodynamics

This compound exhibits similar pharmacological properties to its parent compound, metoprolol. The primary mechanism of action involves selective antagonism of β-1 adrenergic receptors, leading to:

- Negative Chronotropic Effect : Decreases heart rate by inhibiting the pacemaker activity in the sinoatrial node.

- Negative Inotropic Effect : Reduces myocardial contractility, thereby decreasing cardiac output.

- Reduced Oxygen Demand : Lowers myocardial oxygen consumption, beneficial in conditions like angina and heart failure.

| Mechanism | Effect |

|---|---|

| β-1 Adrenergic Blockade | Decreased heart rate |

| Calcium Channel Inhibition | Reduced myocardial contractility |

| Decreased Cyclic AMP Levels | Lowered cardiac workload |

2. Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption from the gastrointestinal tract with a bioavailability of approximately 50% due to first-pass metabolism.

- Distribution : High volume of distribution (4.2 L/kg), indicating extensive tissue uptake, including crossing the blood-brain barrier.

- Metabolism : Primarily metabolized by CYP2D6 and CYP3A4 isoenzymes, leading to various inactive metabolites.

- Elimination Half-life : Approximately 3 to 7 hours for immediate-release formulations.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Volume of Distribution | 4.2 L/kg |

| Primary Metabolism | CYP2D6, CYP3A4 |

| Elimination Half-life | 3-7 hours |

3. Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

-

Cardiovascular Outcomes :

- A clinical trial demonstrated that metoprolol significantly reduced mortality rates in patients with heart failure by 34% compared to placebo over one year . While specific data on the ethyl ester form is limited, it is hypothesized that similar effects may be observed due to its structural similarity.

- Environmental Impact :

- Therapeutic Efficacy in Hypertension :

4. Conclusion

This compound presents a promising area for further research due to its biological activity akin to metoprolol. Its selective action on β-1 adrenergic receptors positions it as a valuable therapeutic agent for cardiovascular conditions. Continued investigation into its pharmacokinetic properties and environmental implications will be essential for understanding its full potential and safety profile.

常见问题

Basic Research Questions

Q. How is Metoprolol Acid-d5 Ethyl Ester utilized as an internal standard in LC-MS/MS-based pharmacokinetic studies?

Methodological Answer: this compound serves as a deuterated internal standard (IS) to improve quantification accuracy in bioanalytical assays. Its structural similarity to the analyte (non-deuterated metoprolol metabolites) ensures comparable extraction efficiency and chromatographic behavior, while the +5 Da mass shift allows distinct detection via MS. Key steps include:

- Spiking : Add a known concentration of the IS to biological samples (e.g., plasma, urine) before extraction to correct for variability in sample preparation .

- Chromatography : Optimize mobile phase composition (e.g., acetonitrile/ammonium formate) to resolve the IS from endogenous matrix components.

- MS Detection : Use selected reaction monitoring (SRM) transitions specific to the IS (e.g., m/z 312 → 116 for the protonated ion) to avoid interference .

Q. What validation parameters are critical when incorporating this compound into an analytical method?

Methodological Answer: Validation follows ICH guidelines, focusing on:

- Selectivity : Confirm absence of interference at the IS retention time in blank matrices.

- Linearity : Establish a calibration curve (e.g., 1–1000 ng/mL) with correlation coefficient (R²) >0.98.

- Accuracy/Precision : Evaluate intra- and inter-day recovery (85–115%) and CV (<15%) using spiked quality control samples .

- Stability : Assess IS integrity under storage conditions (e.g., -80°C) and during sample processing (e.g., freeze-thaw cycles).

Advanced Research Questions

Q. How can isotope effects influence the reliability of this compound in metabolic stability assays?

Methodological Answer: Deuterium labeling may alter metabolic rates due to kinetic isotope effects (KIEs), particularly in CYP450-mediated reactions. To mitigate this:

- Comparative Studies : Co-incubate deuterated and non-deuterated analogs in hepatocyte or microsomal assays to quantify rate differences.

- Isotope Position : Ensure deuterium is placed on non-reactive sites (e.g., aromatic rings in this compound) to minimize KIEs .

- Data Normalization : Use response ratios (analyte/IS peak areas) rather than absolute concentrations to account for minor metabolic disparities.

Q. What strategies optimize collision energy in MS/MS for distinguishing this compound from its protonated analogue?

Methodological Answer:

- Fragmentation Tuning : Perform collision-induced dissociation (CID) energy ramping (e.g., 10–35 eV) to identify optimal energy for maximal IS signal without cross-talk.

- Mass Defect Filtering : Leverage the 5 Da mass difference to isolate IS-specific fragments (e.g., m/z 116 vs. 111 for the non-deuterated fragment).

- Spectral Libraries : Compare fragmentation patterns with databases (e.g., NIST) to confirm unique transitions .

Q. How do matrix effects impact the performance of this compound in complex biological samples, and how can they be mitigated?

Methodological Answer: Matrix effects (ion suppression/enhancement) arise from co-eluting biomolecules. Mitigation involves:

- Stable Isotope Dilution : Use the IS to normalize matrix-induced signal variability.

- Sample Cleanup : Employ solid-phase extraction (SPE) or protein precipitation with acetonitrile to remove phospholipids .

- Post-Column Infusion : Diagnose ion suppression zones by infusing the IS post-column during method development .

Q. Methodological Considerations Table

Q. Key Research Gaps and Future Directions

- Isotope Effect Quantification : Systematic studies comparing deuterated vs. non-deuterated metabolite kinetics in in vivo models.

- High-Throughput Applications : Development of multiplexed assays using this compound alongside other deuterated ISs for panel analyses.

属性

IUPAC Name |

ethyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3/i10D2,11D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIXSDYNGSUACV-FIWUMSIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)OCC)O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676047 | |

| Record name | Ethyl [4-({2-hydroxy-3-[(propan-2-yl)amino](~2~H_5_)propyl}oxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189704-28-6 | |

| Record name | Ethyl [4-({2-hydroxy-3-[(propan-2-yl)amino](~2~H_5_)propyl}oxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。